(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol
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Overview
Description
(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C13H14O2S It is characterized by the presence of a methoxy group, a methyl group, and a thiophene ring attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups, along with the thiophene ring, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(thiophen-2-yl)methanol: Lacks the methyl group present in (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol.
(4-Methoxy-2-methylphenyl)(thiophen-3-yl)methanol: The thiophene ring is attached at a different position.
(4-Methoxy-2-methylphenyl)(furan-2-yl)methanol: The thiophene ring is replaced with a furan ring.
Uniqueness
The presence of both the methoxy and methyl groups, along with the thiophene ring, makes this compound unique.
Biological Activity
The compound (4-Methoxy-2-methylphenyl)(thiophen-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a methanol group attached to a phenyl ring substituted with a methoxy group and a thiophene moiety. This structural configuration is significant as it can influence the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene-based compounds have shown selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and others. In one study, specific derivatives exhibited IC50 values ranging from 7.1 to 11.9 μM against HCT-116 cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 7.1 | Cell cycle arrest at S and G2/M phase |
Compound B | HCT-116 | 10.5 | Apoptosis induction |
Compound C | HCT-116 | 11.9 | Inhibition of proliferation |
2. Antimicrobial Activity
The thiophene moiety in related compounds has been associated with antimicrobial properties. Studies have shown that certain thiophene derivatives exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, which is known for its biofilm-forming capabilities. The mechanism often involves inhibition of key enzymes involved in bacterial signaling pathways .
Case Study: Inhibition of Biofilm Formation
A study investigated the impact of thiophene derivatives on biofilm formation in Pseudomonas aeruginosa. The findings indicated that these compounds could effectively reduce biofilm mass by up to 70%, suggesting their potential use as anti-biofilm agents in clinical settings .
3. Antioxidant Activity
Compounds similar to this compound have also demonstrated antioxidant properties. The presence of the methoxy group is believed to enhance radical scavenging activity, contributing to their overall biological efficacy. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in cellular models .
Table 2: Antioxidant Activity Comparison
Compound | % Inhibition of DPPH Radical |
---|---|
This compound | 85% |
Control | 15% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic and thiophene components can significantly alter the compound's pharmacological profile.
Key Findings:
- Substitution Effects : The introduction of electron-donating groups (like methoxy) enhances anticancer activity due to increased electron density on the aromatic system, facilitating interactions with biological targets.
- Ring Modifications : Alterations in the thiophene ring can affect both solubility and biological activity, suggesting a need for careful design in future derivatives.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9-8-10(15-2)5-6-11(9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUFAHXXXBQIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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